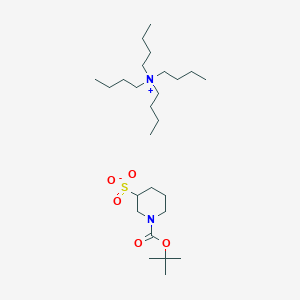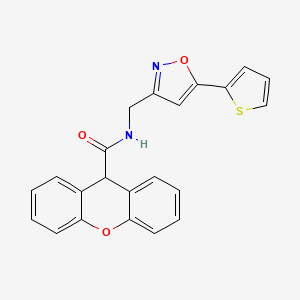
Tetrabutylammonium 1-(tert-butoxycarbonyl)piperidine-3-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrabutylammonium 1-(tert-butoxycarbonyl)piperidine-3-sulfonate is a chemical compound that combines the properties of tetrabutylammonium and tert-butoxycarbonyl-protected piperidine sulfonate. This compound is used in various chemical reactions and has applications in synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrabutylammonium 1-(tert-butoxycarbonyl)piperidine-3-sulfonate typically involves the reaction of tetrabutylammonium hydroxide with 1-(tert-butoxycarbonyl)piperidine-3-sulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable method compared to traditional batch processes. These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
Tetrabutylammonium 1-(tert-butoxycarbonyl)piperidine-3-sulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent the decomposition of the tert-butoxycarbonyl group .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with tert-butyl hydroperoxide can lead to the formation of sulfonate esters, while reduction with sodium borohydride can yield the corresponding alcohols .
科学的研究の応用
Tetrabutylammonium 1-(tert-butoxycarbonyl)piperidine-3-sulfonate has several scientific research applications, including:
作用機序
The mechanism of action of tetrabutylammonium 1-(tert-butoxycarbonyl)piperidine-3-sulfonate involves the interaction of the tetrabutylammonium cation with various molecular targets. The tert-butoxycarbonyl group provides protection to the piperidine moiety, allowing for selective reactions to occur. The sulfonate group can participate in various chemical reactions, such as nucleophilic substitution and oxidation .
類似化合物との比較
Similar Compounds
Tetrabutylammonium fluoride: Used as a desilylation reagent.
Tetrabutylammonium bromide: Used as a phase-transfer catalyst.
Tetrabutylammonium hydroxide: Used in acid-base reactions.
Tetrabutylammonium hexafluorophosphate: Used as an electrolyte in nonaqueous electrochemistry.
Uniqueness
Tetrabutylammonium 1-(tert-butoxycarbonyl)piperidine-3-sulfonate is unique due to its combination of the tert-butoxycarbonyl-protected piperidine moiety and the tetrabutylammonium cation. This combination allows for selective reactions and provides versatility in synthetic organic chemistry .
特性
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-sulfonate;tetrabutylazanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C10H19NO5S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-10(2,3)16-9(12)11-6-4-5-8(7-11)17(13,14)15/h5-16H2,1-4H3;8H,4-7H2,1-3H3,(H,13,14,15)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTFQYFZIBPLCO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CC(C)(C)OC(=O)N1CCCC(C1)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(tert-butyl)-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2920752.png)
![[5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2920756.png)
![2-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2920757.png)



![N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B2920763.png)
![5-methyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-4-thione](/img/structure/B2920764.png)
![N-(4-chlorophenyl)-2-((7-fluoro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2920766.png)
![Methyl 7-hydroxy-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate](/img/structure/B2920767.png)



![1-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2920775.png)
